
Copper methane arsonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper methane arsonate is a chemical compound that combines copper, methane, and arsenate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper methane arsonate typically involves the reaction of copper salts with methane and arsenate under controlled conditions. One common method is the reaction of copper(II) oxide with methane in the presence of an arsenate source. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where copper salts, methane, and arsenate are combined under high-pressure conditions. The process may also include purification steps to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: Copper methane arsonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced by methane to form copper metal and other by-products .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen to form copper oxide and other oxidation products.
Reduction: Methane can act as a reducing agent, converting this compound to copper metal and methane derivatives.
Substitution: The compound can undergo substitution reactions with other chemical species, leading to the formation of new compounds.
Major Products Formed: The major products formed from these reactions include copper metal, copper oxide, and various methane derivatives.
Scientific Research Applications
Copper methane arsonate has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medical applications, such as antimicrobial treatments.
Mechanism of Action
The mechanism by which copper methane arsonate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components . This mechanism is particularly relevant in its antimicrobial activity, where copper ions disrupt microbial cell membranes and other vital structures.
Comparison with Similar Compounds
Copper(II) arsenate: Used in wood preservatives and pesticides.
Copper-based catalysts: Used in the conversion of carbon dioxide to methane.
Copper nanoparticles: Known for their antimicrobial properties.
Uniqueness: Its ability to act as a catalyst in the conversion of carbon dioxide to methane sets it apart from other copper compounds .
Properties
CAS No. |
63869-12-5 |
|---|---|
Molecular Formula |
CH3AsCuO2 |
Molecular Weight |
185.50 g/mol |
IUPAC Name |
copper;methyl(dioxido)arsane |
InChI |
InChI=1S/CH3AsO2.Cu/c1-2(3)4;/h1H3;/q-2;+2 |
InChI Key |
PDRHBNULUQFUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As]([O-])[O-].[Cu+2] |
Related CAS |
25400-23-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
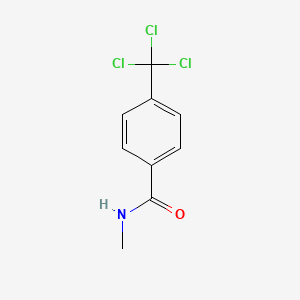
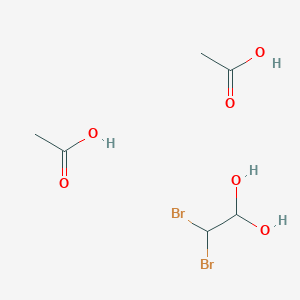
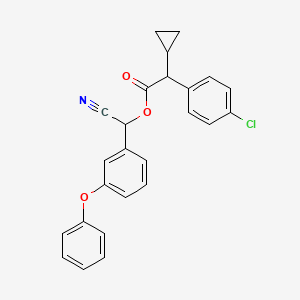
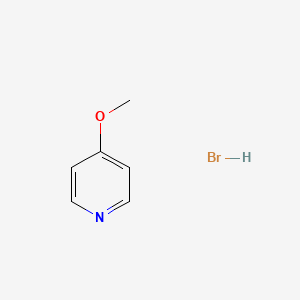
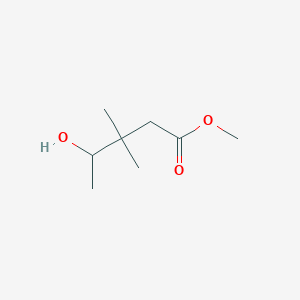
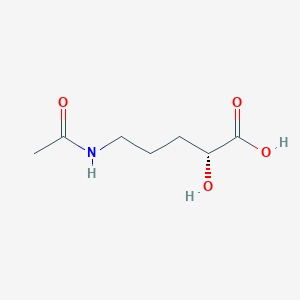
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
